2,5-Dimethylbenzamide
Overview
Description
2,5-Dimethylbenzamide is a chemical compound that is structurally characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 5th positions, respectively, and an amide functional group attached to the benzene ring. While the provided papers do not directly discuss 2,5-Dimethylbenzamide, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 2,5-Dimethylbenzamide.
Synthesis Analysis
The synthesis of compounds closely related to 2,5-Dimethylbenzamide involves several steps, including chlorination, oxidation, and ammonolysis. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% through a series of reactions optimized for temperature and reagent ratios . Similarly, 3,5-Dimethylbenzamide was prepared by oxidizing mesitylene, followed by chloridization and reaction with freezing ammonia, yielding a 38.3% overall yield . These methods suggest possible routes for synthesizing 2,5-Dimethylbenzamide, albeit with necessary modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Dimethylbenzamide has been characterized using various spectroscopic techniques. For example, 2-amino-4,5-dimethylbenzoic acid was characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), which are essential tools for confirming the structure of organic compounds . These techniques could also be applied to analyze the molecular structure of 2,5-Dimethylbenzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2,5-Dimethylbenzamide can be complex. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, with the nitro groups being reduced to amines or hydroxylamines . This indicates that nitro-substituted benzamides can participate in redox reactions, which may also be relevant for the reactivity of 2,5-Dimethylbenzamide under certain conditions.
Physical and Chemical Properties Analysis
The physical properties such as melting points can be determined through synthesis studies; for example, 3,5-Dimethylbenzamide has a melting point range of 131-133 degrees Celsius . The chemical properties, including reactivity and stability, can be inferred from related compounds. The reductive chemistry of benzamide derivatives shows that the presence of electron-withdrawing or electron-donating groups significantly affects the molecule's reactivity . These insights can be extrapolated to predict the behavior of 2,5-Dimethylbenzamide in various chemical environments.
Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Summary of Application : Benzamides, including 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Synthesis of a Variety of Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : N,N-Dimethylformamide and N,N-dimethylacetamide, which are related to benzamides, are multipurpose reagents that deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Methods of Application : These two polar solvents are used not only for their dissolution properties, but also as multipurpose reagents. They participate in a number of processes and serve as a source of various building blocks .
- Results : The review mainly highlights the corresponding literature published over the last years .
Insecticide Synthesis
- Scientific Field : Agricultural Chemistry
- Summary of Application : Anthranilic diamides, a class of compounds related to benzamides, are used in the synthesis of insecticides. Two notable examples are Cholrantraniliprole and Cyantraniliprole, which are broad-spectrum insecticides developed by Dupont Company .
- Methods of Application : The synthesis involves using 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as raw materials. The process involves a nine-step and ten-step reaction respectively. New synthetic methods such as one-pot synthesis have been introduced to enhance the overall yield .
- Results : The total yield of Cholrantraniliprole increased by 30% compared to the literature, reaching about 50%. The total yield of Cyantraniliprole increased by 25% compared to the literature, reaching about 44% .
Organic Electronics
- Scientific Field : Materials Science
- Summary of Application : Cationic benzimidazolium iodide salts, which are related to benzamides, are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants .
- Methods of Application : The derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I) is brought onto a Au (111) surface .
- Results : When voltage pulses are applied using a bias ranging between 300 and 400 mV, the molecule displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Safety And Hazards
2,5-Dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEASVSGVVOTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358940 | |
Record name | 2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzamide | |
CAS RN |
5692-34-2 | |
Record name | 2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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